4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-9-11-21-23(12-18)34-26(32(25(21)36)14-17-6-4-3-5-7-17)31-33(27(34)37)15-19-8-10-20(29)13-22(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSMSLELVQINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 520.0 g/mol. The structure features multiple functional groups and a unique triazole-quinazoline framework that may contribute to its biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1242979-82-3 |
| Molecular Weight | 520.0 g/mol |
| Molecular Formula |
Anticancer Activity
Research has indicated that compounds with a similar triazole-quinazoline structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Study: Polo-like Kinase Inhibition
A related study identified inhibitors targeting Polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression. The study demonstrated that compounds structurally similar to our target compound could inhibit Plk1 effectively without significant off-target effects . This suggests potential for our compound in anticancer applications.
Anti-inflammatory Activity
Compounds within the same chemical class have also demonstrated anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-I and COX-II) is crucial for reducing inflammation. Preliminary data suggest that the compound may exhibit selective COX-II inhibition.
Comparative Analysis of COX Inhibition
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| Target Compound | TBD | TBD |
Antidiabetic Potential
The compound has been noted as an intermediate in the synthesis of anti-type II diabetes drugs such as Empagliflozin . This connection highlights its potential role in glucose metabolism regulation.
The biological activity of the compound is hypothesized to arise from its ability to interact with specific enzymatic pathways:
- Kinase Inhibition : By mimicking ATP-binding sites, the compound may inhibit kinases involved in cancer cell signaling.
- COX Enzyme Interaction : The structural features may allow for selective binding to COX-II over COX-I, minimizing gastrointestinal side effects common with non-selective NSAIDs.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines and inflammatory models. Results indicate promising activity against breast and colon cancer cells with IC50 values comparable to existing treatments.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Early results show reduced tumor growth in xenograft models treated with compounds similar to our target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
2-(3-Chlorobenzyl)-N,4-Diisobutyl-1,5-Dioxo-1,2,4,5-Tetrahydro[1,2,4]Triazolo[4,3-a]Quinazoline-8-Carboxamide
- Substituent Differences :
- Benzyl Groups : Position 2 has a 3-chlorobenzyl group (vs. 2-chloro-4-fluorobenzyl in the target compound). The absence of fluorine and altered halogen positioning may reduce electronegativity and steric effects.
- N-Substituents : Diisobutyl groups at N and position 4 (vs. N-isopropyl in the target). Increased bulkiness could influence solubility and metabolic stability .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
- Core Differences : These triazole derivatives lack the fused quinazoline ring but share tautomeric behavior (thione vs. thiol forms). The target compound’s triazoloquinazoline core likely enhances rigidity and binding specificity compared to simpler triazoles .
Spectral and Physicochemical Properties
Functional Implications
- N-Alkylation : The isopropyl group balances steric bulk and lipophilicity, whereas diisobutyl groups may hinder membrane permeability despite increasing metabolic stability .
- Tautomerism : Unlike triazole-thiones [7–9], the target’s triazoloquinazoline core lacks tautomeric flexibility, which could stabilize binding conformations .
Q & A
Q. What analytical methods characterize degradation pathways under stress conditions?
- Accelerated stability studies (40°C/75% RH) with HPLC-MS track degradation products. Acid/alkali hydrolysis (0.1M HCl/NaOH) identifies labile bonds (e.g., amide or triazole cleavage). Oxidative stress (H₂O₂) reveals susceptibility of fluorobenzyl groups to radical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
